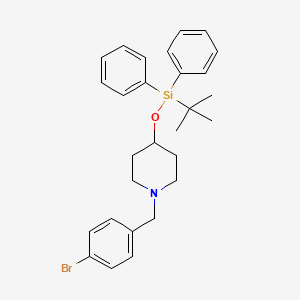

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Overview

Description

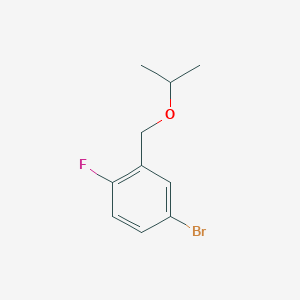

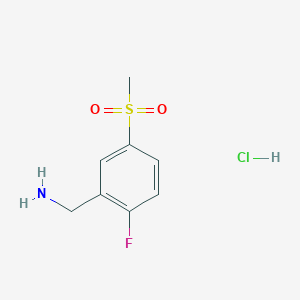

The compound “1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine” contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. It also has a bromobenzyl group and a tert-butyldiphenylsilyl group attached to it. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the piperidine ring. The tert-butyl group is bulky and could influence the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the tert-butyl group, which is known for its unique reactivity pattern .Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

One foundational aspect of research involving bromobenzyl and piperidine components, such as in "1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine," is their participation in nucleophilic aromatic substitution reactions. These reactions are pivotal in creating complex organic molecules, including pharmaceuticals and materials. For instance, the reaction of piperidine with nitroaromatic compounds, leading to the substitution of the nitro group, exemplifies the type of chemical transformation that might be relevant for derivatives of the compound (Pietra & Vitali, 1972).

Synthesis of N-heterocycles

The tert-butyldiphenylsilyl (TBDPS) group is widely used in organic synthesis, particularly in the protection of alcohols and other functional groups. This allows for subsequent reactions to occur without affecting the protected moiety. In the context of synthesizing N-heterocycles, such as piperidines, the use of similar silyl protecting groups has been documented. These methodologies provide access to structurally diverse N-heterocycles, which are core components in many natural products and pharmaceuticals (Philip et al., 2020).

Applications in Antineoplastic Agents

Piperidine derivatives have been extensively studied for their potential as antineoplastic agents. The exploration of 1-substituted piperidines for their cytotoxic properties against cancer cells is an area of significant interest. These compounds demonstrate promising tumour-selective toxicity and have been shown to modulate multidrug resistance, making them viable candidates for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).

Drug Discovery and Development

The structural motifs present in "1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine" are representative of frameworks that have been explored in the discovery and development of new therapeutic agents. Piperidine and its derivatives are crucial in medicinal chemistry, where they are incorporated into molecules for various therapeutic applications, including antipsychotic, antidepressant, and anticancer activities. The manipulation of substituents on piperidine rings is a common strategy to enhance pharmacokinetic and pharmacodynamic profiles of drug candidates (Rathi et al., 2016).

properties

IUPAC Name |

[1-[(4-bromophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34BrNOSi/c1-28(2,3)32(26-10-6-4-7-11-26,27-12-8-5-9-13-27)31-25-18-20-30(21-19-25)22-23-14-16-24(29)17-15-23/h4-17,25H,18-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOJTTKMYJEPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34BrNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B1446060.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1446067.png)

![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1446069.png)

![[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1446072.png)

![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)

![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)